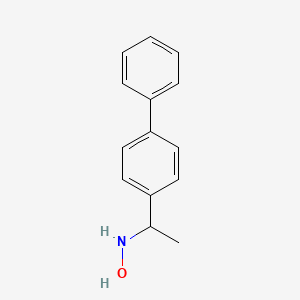![molecular formula C12H3F17O4 B14151292 4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid CAS No. 152682-85-4](/img/structure/B14151292.png)
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid is a chemical compound known for its unique properties due to the presence of a perfluorinated alkyl chain. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. These properties make them useful in various industrial applications, but also raise environmental and health concerns.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid typically involves the reaction of heptadecafluorooctanol with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the reaction is crucial for its application in various industries.
化学反応の分析
Types of Reactions
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require anhydrous conditions and controlled temperatures.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product. Conditions vary widely based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of products, depending on the substituents introduced.
科学的研究の応用
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its interactions with biological systems, particularly its potential effects on cellular processes and metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and resistance to degradation could be advantageous.
Industry: It is used in the production of non-stick coatings, fire-fighting foams, and water-repellent coatings
作用機序
The mechanism of action of 4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid involves its interaction with various molecular targets and pathways. The perfluorinated alkyl chain allows it to interact with lipid membranes and proteins, potentially disrupting normal cellular functions. Its stability and resistance to degradation mean that it can persist in biological systems, leading to long-term effects.
類似化合物との比較
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Uniqueness
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid is unique due to its specific structure, which combines a perfluorinated alkyl chain with a reactive enone group. This combination gives it distinct chemical properties and reactivity compared to other PFAS compounds. Its ability to undergo a variety of chemical reactions and its stability make it particularly valuable in both research and industrial applications.
特性
CAS番号 |
152682-85-4 |
|---|---|
分子式 |
C12H3F17O4 |
分子量 |
534.12 g/mol |
IUPAC名 |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H3F17O4/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)33-4(32)2-1-3(30)31/h1-2H,(H,30,31) |
InChIキー |
BUEDFFYOKTZGSS-UHFFFAOYSA-N |
正規SMILES |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
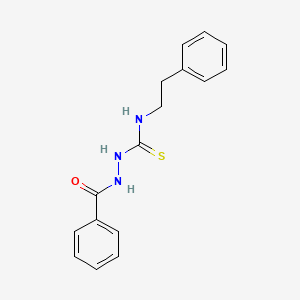

![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)

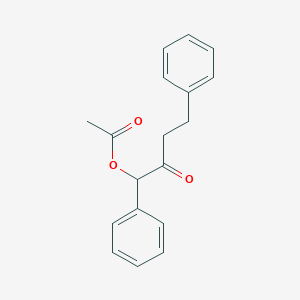
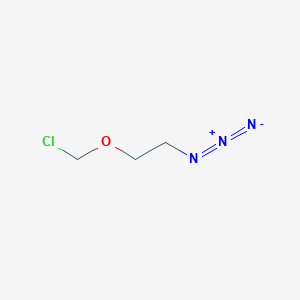
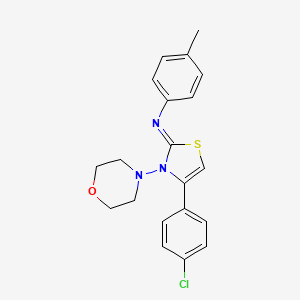
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
